1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol
Overview
Description
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol is a compound that features a benzimidazole moiety fused with a piperidine ring. Benzimidazole derivatives are known for their broad range of biological activities, including antimicrobial, antiviral, and anticancer properties . The presence of the piperidine ring further enhances the compound’s pharmacological potential, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized using the Debus-Radziszewski synthesis, which involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Introduction of Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where the benzimidazole derivative reacts with piperidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often employ automated systems to control reaction conditions precisely, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated benzimidazole derivatives, piperidine, bases like sodium hydroxide.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Substituted benzimidazole derivatives.
Scientific Research Applications
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol involves its interaction with various molecular targets:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: The compound can inhibit enzyme activity, block receptor sites, and interfere with DNA replication.
Comparison with Similar Compounds
Similar Compounds
1H-benzo[d]imidazole: Known for its antimicrobial and antiviral properties.
Piperidine: Commonly used in the synthesis of pharmaceuticals.
1-(1H-benzo[d]imidazol-2-yl)piperidine: Similar structure but lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness
1-(1H-benzo[d]imidazol-2-yl)piperidin-3-ol is unique due to the presence of both the benzimidazole and piperidine moieties, which confer a broad spectrum of biological activities.
Properties
IUPAC Name |
1-(1H-benzimidazol-2-yl)piperidin-3-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-9-4-3-7-15(8-9)12-13-10-5-1-2-6-11(10)14-12/h1-2,5-6,9,16H,3-4,7-8H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEFFLIVUDWFQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101282519 | |
Record name | 1-(1H-Benzimidazol-2-yl)-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065484-17-4 | |
Record name | 1-(1H-Benzimidazol-2-yl)-3-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1065484-17-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(1H-Benzimidazol-2-yl)-3-piperidinol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101282519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.